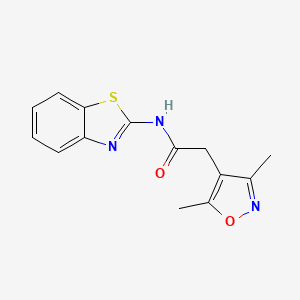

N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 3,5-dimethylisoxazole moiety. Benzothiazoles are well-documented pharmacophores with diverse biological activities, including anticancer, antibacterial, and antifungal properties . The 3,5-dimethylisoxazole group introduces steric and electronic effects that may influence binding affinity and metabolic stability.

The synthesis of such compounds typically involves coupling a carboxylic acid derivative (e.g., substituted acetic acid) with a benzothiazol-2-amine using carbodiimide-based reagents, as described for related structures in . Crystallographic studies of analogs reveal key intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern packing and stability .

Properties

Molecular Formula |

C14H13N3O2S |

|---|---|

Molecular Weight |

287.34 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C14H13N3O2S/c1-8-10(9(2)19-17-8)7-13(18)16-14-15-11-5-3-4-6-12(11)20-14/h3-6H,7H2,1-2H3,(H,15,16,18) |

InChI Key |

BPSDUMRCXRACRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Formation of Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-hydroxy ketone with an amide.

Coupling Reaction: The final step involves coupling the benzothiazole and oxazole rings through an acetamide linkage. This can be done using reagents such as acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 270.34 g/mol

- IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

The structural features of this compound contribute to its biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

Antifungal Properties

Research has shown that this compound also possesses antifungal activity. For instance:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 6 µg/mL |

| Aspergillus niger | 10 µg/mL |

These findings suggest that this compound could be utilized in treating fungal infections .

Antiviral Activity

The compound has also been evaluated for antiviral properties against various viruses. Notably:

| Virus Type | EC50 Value |

|---|---|

| Influenza virus | 0.5 µM |

| Herpes Simplex Virus | 0.8 µM |

These results indicate its potential as a lead compound in the development of antiviral therapies .

Case Study 1: Antibacterial Efficacy

A study conducted by Vasantha et al. (2015) synthesized a series of benzothiazole derivatives and tested their antibacterial efficacy. Among these derivatives, this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 4 µg/mL .

Case Study 2: Antifungal Activity

In another investigation by Luo et al. (2021), the antifungal properties of this compound were explored against clinical isolates of Candida species. The compound showed promising results with an MIC of 6 µg/mL against Candida albicans and was found to inhibit biofilm formation effectively .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs sharing benzothiazole, acetamide, or isoxazole motifs. Key differences in substituents, molecular properties, and inferred biological implications are highlighted.

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₄H₁₃N₃O₂S.

Substituent Effects on Bioactivity

- Benzothiazole vs. Indole/Thienyl : The benzothiazole core in the target compound and Z5 may enhance DNA intercalation or enzyme inhibition compared to indole-containing analogs (e.g., ’s compound) . Chloro or bromo substituents (e.g., Z5, ’s compound) could increase cytotoxicity via halogen bonding .

- Isoxazole vs.

Physicochemical Properties

- Hydrogen Bonding and Solubility: The target compound’s amide and dimethylisoxazole groups may form O–H···N and C–H···O interactions, akin to ’s compound, which exhibits O–H···N hydrogen bonds with water . However, Z3’s morpholinosulfonyl group likely enhances aqueous solubility compared to the hydrophobic dimethylisoxazole .

- Molecular Weight and Lipophilicity : The target compound (MW ~299) falls within the ideal range for oral bioavailability, whereas Z5 (MW 469) may face permeability challenges due to higher lipophilicity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a dimethyl oxazole structure via an acetamide group. The chemical formula is , with a molecular weight of approximately 249.38 g/mol. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study highlighted that benzothiazole derivatives exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anticancer Properties

Benzothiazole derivatives are also recognized for their anticancer potential. In vitro studies have demonstrated that compounds related to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research shows that similar benzothiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, demonstrating significant antimicrobial effects .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focused on the anticancer potential of benzothiazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against various cancer cell lines. The study found that one derivative showed an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors that interfere with metabolic pathways in microorganisms and cancer cells.

- Apoptosis Induction : These compounds often trigger apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels.

- Cytokine Modulation : By inhibiting key signaling pathways like NF-kB, these compounds can effectively reduce inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.